molecular formula C₂₀H₂₄N₂O₃ B1140994 (3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol CAS No. 128241-59-8

(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B1140994
CAS No.: 128241-59-8
M. Wt: 340.42
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Description

Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) is a chemical compound that belongs to the class of cinchona alkaloids These alkaloids are naturally occurring compounds found in the bark of cinchona trees Cinchona alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Extraction: The initial step involves the extraction of cinchona alkaloids from the bark of cinchona trees.

    Modification: The extracted alkaloids are then chemically modified to introduce the methoxy group at the 6’ position and the diol groups at the 3 and 9 positions.

    Purification: The final compound is purified using techniques such as chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) may involve large-scale extraction and chemical modification processes. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinine: Another cinchona alkaloid with antimalarial properties.

    Cinchonidine: A related compound with similar structural features.

    Cinchonine: Another member of the cinchona alkaloid family.

Uniqueness

Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) is unique due to its specific structural modifications, such as the methoxy group at the 6’ position and the diol groups at the 3 and 9 positions. These modifications confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRUJCFCZKMFMB-JZOCTASASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@]4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258647
Record name Cinchonan-3,9-diol, 6′-methoxy-, (3α,8α,9R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128241-59-8
Record name Cinchonan-3,9-diol, 6′-methoxy-, (3α,8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128241-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchonan-3,9-diol, 6′-methoxy-, (3α,8α,9R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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